1-Bromo-7-methylnonane
Overview
Description
1-Bromo-7-methylnonane is an organic compound with the molecular formula C10H21Br . It has an average mass of 221.178 Da and a monoisotopic mass of 220.082657 Da .
Synthesis Analysis
The synthesis of 1-Bromo-7-methylnonane can be achieved through various methods . One of the methods involves the reaction with carbon tetrabromide and triphenylphosphine in dichloromethane at 0 degrees .Molecular Structure Analysis
The molecular structure of 1-Bromo-7-methylnonane consists of a chain of 10 carbon atoms, with a bromine atom attached to one of the carbon atoms and a methyl group attached to the seventh carbon atom .Scientific Research Applications
Chemical Synthesis and Reactions :
- 1-Bromo-7-methylnonane and related compounds are used in the synthesis of various chemical structures. For instance, it's involved in reactions leading to different cycloalkylhalogenides, indicating its role in complex chemical syntheses (Seyferth & Lambert, 1975).
- It is also used in the synthesis of novel compounds like 7-bromo-1,7-dimethyl-2-methylenebicyclo[4.1.0]heptane, which demonstrates its utility in creating new chemical entities (Alber & Szeimies, 1994).
Physical Properties Analysis :
- Research into the vibrational analysis of alkyl bromides, including compounds similar to 1-Bromo-7-methylnonane, has been conducted to understand their molecular structure and behavior (Crowder & Jalilian, 1978).
- Studies on the dissociation channels of related bromo-alkanes provide insights into their reaction dynamics and stability (Miller et al., 2005).
Material Science and Engineering Applications :
- The compound and its derivatives are useful in material science, for instance, in the synthesis of liquid crystalline dendrimeric polymers, indicating its potential applications in advanced materials (Percec & Kawasumi, 1992).
properties
IUPAC Name |
1-bromo-7-methylnonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-3-10(2)8-6-4-5-7-9-11/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNLJOBGZKLZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60556250 | |
Record name | 1-Bromo-7-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-7-methylnonane | |
CAS RN |
136539-81-6 | |
Record name | 1-Bromo-7-methylnonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60556250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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